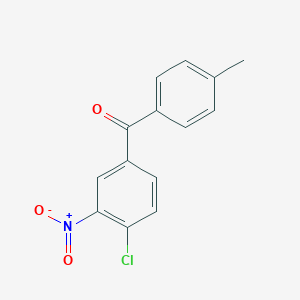

(4-Chloro-3-nitrophenyl)(p-tolyl)methanone

Description

Properties

IUPAC Name |

(4-chloro-3-nitrophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(8-11)16(18)19/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCRGBZPAADXJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356967 | |

| Record name | (4-Chloro-3-nitrophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40306-24-9 | |

| Record name | (4-Chloro-3-nitrophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Chloro-3-nitrophenyl)(p-tolyl)methanone: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone, a substituted benzophenone derivative. Synthesizing data from chemical suppliers and drawing parallels with structurally related compounds, this document provides insights into its chemical and physical properties, a plausible synthetic route, predicted spectral characteristics, and potential avenues for research and development.

Core Chemical Identity

This compound is a poly-substituted aromatic ketone. The molecule incorporates a p-tolyl group and a 4-chloro-3-nitrophenyl group linked by a carbonyl functional group. This unique arrangement of electron-withdrawing (nitro and chloro groups) and electron-donating (methyl group) substituents suggests a nuanced electronic character that may be of interest in various chemical and biological contexts.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 40306-24-9[1][2] |

| Molecular Formula | C₁₄H₁₀ClNO₃[1] |

| Molecular Weight | 275.69 g/mol [1] |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)[O-] |

| InChI Key | ZRCRGBZPAADXJT-UHFFFAOYSA-N[3] |

Physicochemical and Computational Properties

The physical properties of this compound have been reported by various chemical suppliers. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Melting Point | 117-121 °C | [3] |

| Boiling Point | 441.1 °C at 760 mmHg | [3] |

| Density | 1.327 g/cm³ | [3] |

| Flash Point | 220.6 °C | [3] |

| Refractive Index | 1.613 | [3] |

| Storage Temperature | 4°C | [1] |

Computationally derived properties provide further insight into the molecule's behavior, particularly in biological systems.

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 60.21 Ų | [1] |

| logP (Octanol-Water Partition Coefficient) | 3.78762 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis and Reactivity

A highly plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation.[4] This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis would involve the reaction of toluene with 4-chloro-3-nitrobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 equivalents) to an inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add toluene (1.0 equivalent) to the stirred suspension.

-

Acylation: Dissolve 4-chloro-3-nitrobenzoyl chloride (1.0 equivalent) in DCM and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Reactivity Profile

The reactivity of this compound is governed by its functional groups:

-

Carbonyl Group: The ketone functionality can undergo nucleophilic addition reactions and can be reduced to a secondary alcohol.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amine, which is a common transformation in the synthesis of pharmaceutical intermediates.[5]

-

Aromatic Rings: The electron-rich p-tolyl ring is activated towards electrophilic substitution, while the 4-chloro-3-nitrophenyl ring is deactivated. The chlorine atom can potentially undergo nucleophilic aromatic substitution under specific conditions.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

-

p-Tolyl Protons: A singlet for the methyl (CH₃) protons is expected around δ 2.4 ppm. The four aromatic protons on the tolyl ring will likely appear as two doublets in the aromatic region (δ 7.2-7.8 ppm), characteristic of a para-substituted benzene ring.

-

4-Chloro-3-nitrophenyl Protons: The three protons on this ring will exhibit a more complex splitting pattern due to their electronic environment. One proton will be ortho to the carbonyl and meta to the nitro group, another will be meta to the carbonyl and ortho to both the chloro and nitro groups, and the third will be para to the carbonyl and meta to the chloro group. These protons are expected to resonate further downfield (δ 7.8-8.5 ppm) due to the deshielding effects of the nitro and carbonyl groups.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal for the ketone carbonyl carbon is expected in the range of δ 190-200 ppm.

-

Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 120-150 ppm). The chemical shifts will be influenced by the attached substituents. The carbon bearing the nitro group and the carbon bearing the chloro group will have characteristic chemical shifts.

-

Methyl Carbon: The methyl carbon of the p-tolyl group will show a signal around δ 21 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band characteristic of the aryl ketone carbonyl stretch is expected around 1660-1685 cm⁻¹.

-

N-O Stretch: Asymmetric and symmetric stretching vibrations of the nitro group should appear as two strong bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-Cl Stretch: A band in the region of 1000-1100 cm⁻¹ may be attributed to the C-Cl stretching vibration.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions for aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 275, with an isotopic peak (M+2) at m/z = 277 with approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.

-

Fragmentation Pattern: Common fragmentation pathways would involve cleavage at the carbonyl group, leading to the formation of p-tolyl acylium (m/z = 119) and 4-chloro-3-nitrophenyl (m/z = 156) fragments. Further fragmentation of these ions is also expected.

Potential Applications and Biological Relevance

While there is limited direct biological data for this compound, its structural motifs are present in molecules with known biological activities.

-

Pharmaceutical Intermediate: The presence of the nitro group, which can be reduced to an amine, makes this compound a potential precursor for the synthesis of more complex molecules with pharmaceutical applications.[5] For example, the structurally related (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone is an intermediate in the synthesis of the anthelmintic drug Flubendazole.[6]

-

Anticancer and Anti-inflammatory Research: Benzophenone and its derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[7][8] Given this, this compound could be a candidate for screening in relevant biological assays, such as the MTT assay for cytotoxicity against cancer cell lines.[8][9]

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. However, based on the safety information for structurally similar compounds like 4-chloro-3-nitrophenol and 4-chloro-3-nitrotoluene, the following precautions are recommended.[10][11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

-

Hazards: Based on analogous compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[10][12]

It is imperative to consult a comprehensive and compound-specific Safety Data Sheet from the supplier before handling this chemical.

Conclusion

This compound is a benzophenone derivative with well-defined chemical and physical properties. Its synthesis is readily achievable through standard organic chemistry methodologies like the Friedel-Crafts acylation. While direct biological and spectral data are limited, predictions based on its structure provide a solid foundation for future research. Its potential as a synthetic intermediate in drug discovery, particularly in the development of antiparasitic or anticancer agents, warrants further investigation. Researchers are encouraged to perform thorough characterization and biological screening to fully elucidate the potential of this compound.

References

-

LookChem. Cas 5350-47-0,(4-Nitro-phenyl)-p-tolyl-methanone. [Link]

-

PubChem. 4-Chloro-3-nitrophenol. [Link]

-

MDPI. Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. [Link]

-

King-Pharm. 97-07-4 4-Chloro-3-nitrophenyl methyl sulfone. [Link]

-

PubChem. 4-Chloro-m-tolyl-p-nitrophenyl ether. [Link]

-

Rasayan J. Chem. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. [Link]

-

SpectraBase. (3-Nitrophenyl)-[4-(p-tolyl)piperazino]methanone. [Link]

-

PubChemLite. (4-chloro-3-methyl-phenyl)-(5-nitro-2-furyl)methanone. [Link]

-

ChemBK. (4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone Request for Quotation. [Link]

-

Molecules. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. [Link]

-

PubChem. (4-Nitro-phenyl)-p-tolyl-methanol. [Link]ncbi.nlm.nih.gov/compound/11847391)

Sources

- 1. chemscene.com [chemscene.com]

- 2. 40306-24-9|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone-31431-16-0 [ganeshremedies.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. 4-Chloro-3-nitrophenol | C6H4ClNO3 | CID 69127 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Chloro-3-nitrophenyl)(p-tolyl)methanone (CAS: 40306-24-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone, a key chemical intermediate. Drawing upon established chemical principles and data from analogous structures, this document details its synthesis, physicochemical properties, spectroscopic profile, and applications in synthetic chemistry, particularly in the context of pharmaceutical research and development.

Introduction and Strategic Overview

This compound, a benzophenone derivative, is a valuable building block in organic synthesis. Its structure, featuring a halogenated and nitrated phenyl ring coupled with a tolyl moiety, offers multiple reaction sites for the construction of complex molecular architectures. This compound is particularly noted for its role as a precursor to various nitrogen-containing heterocycles, a class of compounds of significant interest in medicinal chemistry. The strategic placement of the chloro and nitro groups on one of the phenyl rings allows for selective chemical transformations, making it a versatile intermediate in multi-step synthetic pathways.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate the choice of solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 40306-24-9 | [1] |

| Molecular Formula | C₁₄H₁₀ClNO₃ | [1] |

| Molecular Weight | 275.69 g/mol | [1] |

| Melting Point | 117-121 °C | |

| Boiling Point | 441.1 °C at 760 mmHg | |

| Density | 1.327 g/cm³ | |

| Flash Point | 220.6 °C | |

| Appearance | Not specified, likely a solid at room temperature | |

| SMILES | O=C(C1=CC=C(Cl)C(=O)=C1)C2=CC=C(C)C=C2 | [1] |

| InChI Key | ZRCRGBZPAADXJT-UHFFFAOYSA-N |

Synthesis of this compound

The most plausible and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with 4-chloro-3-nitrobenzoyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of the 4-chloro-3-nitrobenzoyl chloride, facilitating the cleavage of the C-Cl bond to generate the acylium ion. The electron-rich π-system of toluene then attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Aromaticity is subsequently restored by deprotonation to yield the final product.

Experimental Protocol

This protocol is based on established procedures for Friedel-Crafts acylation and should be performed by qualified personnel in a well-ventilated fume hood.

Materials:

-

4-chloro-3-nitrobenzoyl chloride

-

Toluene (anhydrous)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Anhydrous AlCl₃ (1.1 equivalents) is added to anhydrous DCM in the reaction flask. The suspension is cooled to 0 °C in an ice bath.

-

Acyl Chloride Addition: 4-chloro-3-nitrobenzoyl chloride (1.0 equivalent) is dissolved in anhydrous DCM and added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.

-

Toluene Addition: Toluene (1.0-1.2 equivalents) is dissolved in anhydrous DCM and added to the dropping funnel. This solution is then added dropwise to the reaction mixture, again maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm).

-

p-Tolyl Protons: The protons on the tolyl ring will likely appear as two doublets due to their para-substitution pattern. The methyl group will give a singlet at around 2.4 ppm.

-

4-Chloro-3-nitrophenyl Protons: The three protons on this ring will exhibit a more complex splitting pattern (doublet, doublet of doublets) due to the influence of the chloro and nitro substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each of the 14 carbon atoms.

-

Carbonyl Carbon: A characteristic signal for the ketone carbonyl group is expected in the range of 190-200 ppm.

-

Aromatic Carbons: The carbons of the two aromatic rings will appear in the region of 120-150 ppm. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups and the electron-donating effect of the methyl group.

-

Methyl Carbon: The methyl carbon of the tolyl group will show a signal at around 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

C=O Stretch: A strong absorption band for the carbonyl group of the ketone is expected in the range of 1650-1680 cm⁻¹.

-

N-O Stretch: The nitro group will show two strong absorption bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C-Cl Stretch: A band in the region of 1000-1100 cm⁻¹ may be attributed to the C-Cl bond.

-

Aromatic C-H and C=C Stretches: These will be observed in their characteristic regions.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (275.69 g/mol ). A characteristic isotopic pattern for a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) is expected. Fragmentation patterns would likely involve cleavage at the carbonyl group, leading to acylium ions and substituted phenyl fragments.

Applications in Pharmaceutical and Chemical Synthesis

The primary utility of this compound lies in its role as a versatile chemical intermediate. The functional groups present in the molecule provide handles for a variety of chemical transformations.

Precursor for Aminated Derivatives

A key application is its use as a precursor for the synthesis of (3-Amino-4-Chloro-Phenyl)-(P-Tolyl)Methanone. The nitro group can be selectively reduced to an amine, opening up a wide range of subsequent reactions, such as amide bond formation, diazotization, and the construction of heterocyclic rings.

Synthesis of Nitrogen-Containing Heterocycles

Benzophenone derivatives are widely used in the synthesis of a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in many approved drugs. The amino derivative of the title compound can be used to construct quinolines, benzodiazepines, and other fused heterocyclic systems that are of significant interest in drug discovery.

Safety and Handling

This compound should be handled with care in a laboratory setting, following standard safety protocols for chemical reagents.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth and seek medical advice.

-

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in synthetic organic chemistry, particularly in the synthesis of complex molecules for pharmaceutical applications. While detailed experimental data for this specific compound is not widely published, its synthesis and properties can be reliably inferred from established chemical principles and analogous structures. This guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this versatile building block in their synthetic endeavors.

References

Sources

A Technical Guide to the Spectroscopic Characterization of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone (CAS: 40306-24-9).[1][2] Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. Instead, it establishes a first-principles approach to predicting, acquiring, and interpreting the spectroscopic data essential for structural elucidation and purity assessment. By integrating foundational theory with practical, field-proven protocols, this guide serves as a self-validating workflow for ensuring the identity and quality of this and structurally related diaryl methanones.

Introduction: The Imperative for Spectroscopic Verification

This compound is a diaryl ketone, a structural motif prevalent in medicinal chemistry and materials science.[3][4][5] Its molecular architecture, featuring a halogenated and nitrated phenyl ring linked via a carbonyl bridge to a methylated phenyl ring, presents a unique combination of functional groups that demand rigorous characterization. The precise arrangement of these substituents is critical to the molecule's chemical reactivity, biological activity, and physical properties.

In a research and development setting, particularly within regulated industries like pharmaceuticals, unambiguous structural confirmation is non-negotiable. Spectroscopic analysis provides the empirical evidence required to verify molecular identity, detect impurities, and ensure batch-to-batch consistency. This guide details the expected spectroscopic signatures of this compound across Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationship between molecular structure and spectral output.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 40306-24-9 | [1][2] |

| Molecular Formula | C₁₄H₁₀ClNO₃ | [2] |

| Molecular Weight | 275.69 g/mol | [2] |

| Chemical Structure | N/A |

Infrared (IR) Spectroscopy: Probing Functional Groups

2.1. Theoretical Underpinnings & Predictive Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels of its bonds. The frequency of absorption is specific to the bond type, its environment, and the masses of the atoms involved. For this compound, we can predict a series of characteristic absorption bands based on its constituent functional groups.

The most telling signal will be the carbonyl (C=O) stretch of the diaryl ketone. Conjugation with two aromatic rings delocalizes the pi-electrons, slightly weakening the C=O bond and lowering its stretching frequency compared to a simple aliphatic ketone. The presence of a strong electron-withdrawing nitro group further influences this electronic environment.

Table 2: Predicted Key IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Rationale & Expert Insights |

| Ketone C=O | Stretch | 1665 - 1685 | The diaryl ketone C=O stretch is typically lower than non-conjugated ketones (>1700 cm⁻¹). This is the most intense and diagnostically significant peak in the spectrum.[6] |

| Nitro N-O | Asymmetric Stretch | 1515 - 1560 | The nitro group is a strong electron-withdrawing group and gives a very intense, sharp absorption band. Its position is sensitive to the electronic nature of the aromatic ring. |

| Nitro N-O | Symmetric Stretch | 1340 - 1385 | This second, typically less intense, band is also characteristic of the nitro group. The presence of both N-O stretches is a strong confirmation of this functionality. |

| Aromatic C=C | Stretch | 1450 - 1600 | Multiple sharp bands are expected in this region, corresponding to the stretching vibrations within the two phenyl rings. |

| Aromatic C-H | Stretch | 3000 - 3100 | These absorptions are typically of medium intensity and appear at wavenumbers higher than the aliphatic C-H stretch. |

| Methyl C-H | Stretch | 2850 - 2975 | The C-H stretches from the p-tolyl methyl group will appear just below 3000 cm⁻¹. |

| C-Cl | Stretch | 700 - 850 | This band falls in the fingerprint region and can be difficult to assign definitively, but its presence is expected. |

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for rapid, non-destructive analysis of solid samples, eliminating the need for sample preparation like KBr pellets.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) contributions.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.

-

Data Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

2.3. Workflow for IR Data Interpretation

Caption: IR Spectroscopy Workflow from sample prep to data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

3.1. Theoretical Underpinnings & Predictive Analysis

NMR spectroscopy provides the most detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift (δ), signal integration, and spin-spin coupling (splitting pattern) create a unique fingerprint of the molecule's H and C framework.

3.1.1. ¹H NMR Spectrum (Predicted)

The asymmetry of the molecule means all seven aromatic protons are chemically distinct.

-

p-Tolyl Ring: This ring will exhibit a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the methyl group (H-c) will be slightly shielded compared to the protons ortho to the carbonyl group (H-b).

-

4-Chloro-3-nitrophenyl Ring: The protons on this ring are subject to strong deshielding effects from the electron-withdrawing nitro and chloro groups and the carbonyl group.

-

H-f: This proton is ortho to the nitro group, making it the most deshielded proton on this ring. It will appear as a doublet, coupled to H-e.

-

H-e: This proton is ortho to the chlorine and meta to the nitro group. It will appear as a doublet of doublets, coupled to both H-f and H-d.

-

H-d: This proton is ortho to the carbonyl group and meta to the chlorine. It will appear as a doublet, coupled to H-e.

-

-

Methyl Group: The protons of the tolyl methyl group (H-a) will appear as a sharp singlet, significantly upfield from the aromatic protons.

Table 3: Predicted ¹H NMR Chemical Shifts, Multiplicity, and Integration

| Proton Label | Environment | Predicted δ (ppm) | Multiplicity | Integration |

| H-a | -CH₃ | ~ 2.4 | Singlet (s) | 3H |

| H-b | p-Tolyl (ortho to C=O) | 7.6 - 7.8 | Doublet (d) | 2H |

| H-c | p-Tolyl (ortho to CH₃) | 7.2 - 7.4 | Doublet (d) | 2H |

| H-d | Substituted Ring | 7.8 - 8.0 | Doublet (d) | 1H |

| H-e | Substituted Ring | 7.6 - 7.8 | Doublet of Doublets (dd) | 1H |

| H-f | Substituted Ring (ortho to NO₂) | 8.1 - 8.3 | Doublet (d) | 1H |

3.1.2. ¹³C NMR Spectrum (Predicted)

The ¹³C NMR spectrum will show signals for all 14 carbon atoms, though some aromatic signals may overlap.

-

Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and will appear far downfield.

-

Aromatic Carbons: The 12 aromatic carbons will appear in the typical range of 110-150 ppm. Carbons directly attached to electronegative atoms (Cl, N) or the carbonyl group (ipso-carbons) will have their chemical shifts significantly affected.

-

Methyl Carbon: The methyl carbon will be the most shielded carbon, appearing far upfield.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted δ (ppm) | Rationale |

| C=O | 190 - 198 | Characteristic of a diaryl ketone. |

| C-NO₂ | 145 - 150 | Quaternary carbon, deshielded by the nitro group. |

| C-Cl | 135 - 140 | Quaternary carbon, deshielded by the chloro group. |

| Aromatic C-H | 125 - 135 | Range for standard aromatic carbons. |

| Aromatic C-ipso | 130 - 145 | Quaternary carbons attached to other carbons. |

| -CH₃ | 20 - 25 | Typical range for a methyl group on an aromatic ring. |

3.2. Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound for ¹H NMR (or ~50 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; the compound must be fully soluble. Add a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm) if not already present in the solvent.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" by adjusting currents in the shim coils to maximize its homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition: A standard ¹H experiment involves a short radiofrequency pulse followed by data acquisition. Key parameters include the spectral width, acquisition time, and relaxation delay. For quantitative results, ensure the relaxation delay is at least 5 times the longest T₁ relaxation time of the protons.

-

¹³C NMR Acquisition: ¹³C NMR requires more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, which collapses C-H coupling and simplifies the spectrum to single lines for each unique carbon, while also providing a sensitivity enhancement (Nuclear Overhauser Effect).

3.3. Logic for NMR Structural Elucidation

Caption: Integrating NMR data to confirm molecular structure.

Mass Spectrometry: Determining Molecular Weight and Formula

4.1. Theoretical Underpinnings & Predictive Analysis

Mass spectrometry bombards a molecule with energy, causing it to ionize and fragment. It then separates these ions based on their mass-to-charge ratio (m/z), producing a spectrum of relative ion abundance versus m/z. For structural analysis, the most important information is the molecular weight and the fragmentation pattern.

-

Molecular Ion (M⁺): The molecular formula C₁₄H₁₀ClNO₃ gives a monoisotopic mass of approximately 275.03 g/mol . The mass spectrum should show a molecular ion peak at m/z = 275.

-

Isotopic Pattern: This is the most critical diagnostic feature. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). Therefore, the molecular ion will appear as two peaks: an M⁺ peak at m/z 275 (containing ³⁵Cl) and an M+2 peak at m/z 277 (containing ³⁷Cl). The ratio of the intensities of these two peaks will be approximately 3:1 , which is a definitive signature for a molecule containing a single chlorine atom.[6]

-

Fragmentation Pattern: Cleavage adjacent to the carbonyl group (alpha-cleavage) is a common fragmentation pathway for ketones. We can predict two primary acylium ion fragments:

-

Loss of the p-tolyl radical: [M - C₇H₇]⁺ → C₇H₃ClNO₂⁺ at m/z = 184

-

Loss of the 4-chloro-3-nitrophenyl radical: [M - C₆H₃ClNO₂]⁺ → C₈H₇O⁺ at m/z = 119

-

4.2. Experimental Protocol: Electron Ionization (EI) GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC). The compound will travel through a heated column, separating it from any volatile impurities. The retention time is a characteristic property of the compound under the specific GC conditions.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer. In EI mode, it is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the software plots the signal intensity versus m/z to generate the mass spectrum.

4.3. Predicted Mass Spectrometry Fragmentation

Caption: Key fragmentation pathways for the target molecule in MS.

Integrated Spectroscopic Analysis: A Self-Validating System

No single analytical technique is sufficient for absolute structural proof. The strength of characterization lies in the convergence of data from orthogonal methods. The workflow below illustrates how IR, NMR, and MS data are integrated to build a complete and validated picture of the molecule.

Caption: Workflow showing how multiple spectroscopic techniques provide self-validating structural confirmation.

Conclusion

The structural characterization of this compound is achieved through a synergistic application of IR, NMR, and Mass Spectrometry. The key identifiers are:

-

IR: A strong carbonyl absorption around 1670 cm⁻¹ and two intense nitro group absorptions near 1530 cm⁻¹ and 1350 cm⁻¹.

-

¹H NMR: A 3H singlet for the methyl group, two 2H doublets for the p-tolyl ring, and three distinct signals (d, dd, d) for the protons on the substituted phenyl ring.

-

MS: A molecular ion peak cluster at m/z 275/277 with a characteristic ~3:1 intensity ratio, confirming the presence of one chlorine atom.

By following the protocols and interpretive logic outlined in this guide, researchers can confidently verify the identity, purity, and structural integrity of this compound, ensuring the reliability and reproducibility of their scientific work.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from RSC Publishing. [Link: https://www.rsc.

- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from RSC Publishing. [Link: https://www.rsc.

- BenchChem. (2025). Spectroscopic and Synthetic Profile of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone: A Technical Overview. BenchChem. [Link: https://www.benchchem.com/product/bcp161556/technical-overview]

- PubChem. (n.d.). 4-Chloro-m-tolyl-p-nitrophenyl ether. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/123403]

- BLDpharm. (n.d.). This compound. Retrieved from bldpharm.com. [Link: https://www.bldpharm.com/products/40306-24-9.html]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). HMDB. [Link: https://hmdb.ca/spectra/nmr_one_d/1232]

- PubChem. (n.d.). 4-Chloro-3-nitrophenol. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/69127]

- ChemScene. (n.d.). This compound. ChemScene. [Link: https://www.chemscene.com/products/CS-W010081.html]

- SpectraBase. (n.d.). (3-Nitrophenyl)-[4-(p-tolyl)piperazino]methanone. Wiley. [Link: https://spectrabase.com/spectrum/4eG1n2E8YJd]

- SpectraBase. (n.d.). Ether, 4-chloro-m-tolyl p-nitro- phenyl,. Wiley. [Link: https://spectrabase.com/spectrum/Ei9Lau9nbtl]

- Sigma-Aldrich. (n.d.). (4-Chloro-3-nitrophenyl)(phenyl)methanone AldrichCPR. MilliporeSigma. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr00001]

- University of Wisconsin, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link: https://www.organicchemistrydata.

- NIST. (n.d.). Methanone, (4-chlorophenyl)phenyl-. NIST WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C134850&Type=Mass]

- Arctom. (n.d.). (4-CHLORO-3-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE. Arctom. [Link: https://www.arctom.com/en/product/CD-Y031-8857--4-chloro-3-nitrophenyl-4-4-nitrophenyl-piperazino-methanone]

- SpectraBase. (n.d.). (4-Chloro-3-nitrophenyl)(3,4-dimethoxyphenyl)methanone. Wiley. [Link: https://spectrabase.com/spectrum/5cMg0ChhT95]

- PubChem. (n.d.). 4-Chloro-3-nitrotoluene. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/6976]

- Royal Society of Chemistry. (2010). Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. MedChemComm. [Link: https://pubs.rsc.org/en/content/articlelanding/2010/md/c0md00109a]

- PubMed. (2007). Discovery of diaryl imidazolidin-2-one derivatives, a novel class of muscarinic M3 selective antagonists (Part 1). National Library of Medicine. [Link: https://pubmed.ncbi.nlm.nih.gov/17391040/]

- PubMed. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. National Library of Medicine. [Link: https://pubmed.ncbi.nlm.nih.gov/30828450/]

- NIST. (n.d.). Phenol, 4-chloro-3-methyl-. NIST WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C59507&Type=IR-SPEC]

- National Center for Biotechnology Information. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PubMed Central. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6422839/]

- ChemicalBook. (n.d.). 4'-Chloro-3'-nitroacetophenone(5465-65-6)IR1. [Link: https://www.chemicalbook.com/spectrum/5465-65-6_ir1.htm]

- Tokyo Chemical Industry. (n.d.). 4-Chloro-3-nitrophenyl Methyl Sulfone. TCI Chemicals. [Link: https://www.tcichemicals.com/IN/en/p/C2759]

- Royal Society of Chemistry. (1971). Structural revision and synthesis of a novel fungal diaryl ether. Journal of the Chemical Society D. [Link: https://pubs.rsc.org/en/content/articlelanding/1971/c2/c29710000843]

Sources

- 1. 40306-24-9|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of diaryl imidazolidin-2-one derivatives, a novel class of muscarinic M3 selective antagonists (Part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to ¹H and ¹³C NMR Analysis of Substituted Benzophenones

Introduction: The Pivotal Role of Benzophenones and the Power of NMR

Substituted benzophenones are a cornerstone of synthetic and medicinal chemistry, finding applications as pharmacophores in drug discovery, building blocks in organic synthesis, and photoinitiators in polymer chemistry.[1][2] Their diverse functionalities and biological activities are intrinsically linked to their precise molecular architecture. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation and characterization of these compounds.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical applications of ¹H and ¹³C NMR spectroscopy for the analysis of substituted benzophenones. We will delve into the causal relationships between molecular structure and spectral output, offering field-proven insights to empower your research.

Pillar 1: Foundational Principles of NMR Spectroscopy in the Context of Benzophenones

A nuanced understanding of NMR begins with the fundamental concepts of chemical shift, integration, and spin-spin coupling. These parameters, when interpreted correctly, provide a detailed roadmap of the molecular structure.

Chemical Shift (δ): The position of a signal in an NMR spectrum, the chemical shift, is dictated by the electronic environment of the nucleus.[6][7] Electron-withdrawing groups deshield protons and carbons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift (to lower ppm values). In benzophenones, the aromatic rings and the carbonyl group create a distinct electronic landscape that profoundly influences chemical shifts. The π-electron system of the benzene rings, for instance, generates a ring current that deshields the aromatic protons, causing them to resonate in the 6.5-8.5 ppm range.[8]

Integration: The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal.[6][7] This quantitative information is crucial for determining the relative number of protons in different environments within the molecule, aiding in the assignment of signals to specific molecular fragments.

Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring, non-equivalent nuclei leads to the splitting of NMR signals, a phenomenon known as spin-spin coupling.[6][9] The magnitude of this coupling, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of atoms within a molecule. For aromatic systems, the coupling constants between adjacent (ortho), meta, and para protons are distinct, typically in the ranges of 7–10 Hz (Jortho), 2–3 Hz (Jmeta), and 0–1 Hz (Jpara), respectively.[9][10]

Pillar 2: Spectral Analysis of Unsubstituted Benzophenone: A Reference Framework

To appreciate the impact of substituents, we must first establish a baseline understanding of the ¹H and ¹³C NMR spectra of unsubstituted benzophenone.

Caption: General structure of benzophenone.

¹H NMR Spectrum of Benzophenone: The ¹H NMR spectrum of benzophenone exhibits a complex multiplet in the aromatic region. Due to the symmetry of the molecule, the ten aromatic protons give rise to three distinct signals corresponding to the ortho, meta, and para protons.[11] The ortho protons (H-2/6 and H-2'/6') are the most deshielded due to the anisotropic effect of the carbonyl group and appear as a doublet. The meta protons (H-3/5 and H-3'/5') are typically observed as a triplet, while the para proton (H-4 and H-4') appears as a triplet.[11]

¹³C NMR Spectrum of Benzophenone: The ¹³C NMR spectrum of benzophenone shows four signals for the aromatic carbons and one for the carbonyl carbon. The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield, typically around 196 ppm. The quaternary carbon (C-1/1') attached to the carbonyl group is also deshielded. The signals for the ortho, meta, and para carbons can be assigned based on their chemical shifts and, in some cases, through the use of 2D NMR techniques.[12]

Pillar 3: The Influence of Substituents on Benzophenone NMR Spectra

The introduction of substituents onto the benzophenone scaffold dramatically alters the electronic distribution and, consequently, the ¹H and ¹³C NMR spectra. These changes provide a wealth of information for structure elucidation. The effects of substituents can be broadly categorized as either electron-donating or electron-withdrawing.

Electron-Donating Groups (EDGs): Substituents such as -OCH₃, -NH₂, and -OH increase the electron density in the aromatic ring through resonance and inductive effects. This increased shielding causes the ortho and para protons and carbons to shift upfield (to lower ppm values).[13][14]

Electron-Withdrawing Groups (EWGs): Conversely, groups like -NO₂, -CN, and halogens decrease the electron density of the aromatic ring. This deshielding effect results in a downfield shift (to higher ppm values) for the ortho and para positions.[13][14]

The following table summarizes the expected shifts in ¹H and ¹³C NMR for substituted benzophenones:

| Substituent Type | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Electron-Donating | Ortho, Para | Upfield Shift | Upfield Shift |

| Meta | Minimal Change | Minimal Change | |

| Electron-Withdrawing | Ortho, Para | Downfield Shift | Downfield Shift |

| Meta | Minimal Change | Minimal Change |

Experimental Protocols: A Self-Validating System

Achieving high-quality, reproducible NMR data is paramount. The following protocol outlines a robust workflow for the analysis of substituted benzophenones.

Caption: A streamlined workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the substituted benzophenone for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[15] Ensure the solvent does not have signals that overlap with the analyte's signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[16]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard 1D ¹H NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and number of scans.

-

Acquire a proton-decoupled 1D ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

For complex structures with overlapping signals, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to correlate directly bonded protons and carbons), and HMBC (to identify long-range proton-carbon correlations).[17][18]

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the multiplicity (splitting patterns) of the signals to deduce the connectivity of the protons.

-

Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, using the principles of substituent effects and 2D NMR data for confirmation.

-

Advanced Applications in Drug Development

In the pharmaceutical industry, NMR spectroscopy is an indispensable tool.[1][2][3][4] For substituted benzophenones with therapeutic potential, NMR is used for:

-

Structural Verification: Confirming the identity and purity of synthesized compounds.

-

Conformational Analysis: Studying the three-dimensional structure of the molecule in solution, which is crucial for understanding its interaction with biological targets.

-

Ligand-Protein Binding Studies: Observing changes in the NMR spectrum of a target protein upon the addition of a benzophenone derivative to identify binding interactions at the atomic level.[4]

-

Metabolite Identification: Characterizing the metabolic fate of a drug candidate by analyzing the NMR spectra of biological fluids.

Conclusion: A Synthesis of Accuracy and Insight

The ¹H and ¹³C NMR analysis of substituted benzophenones is a powerful and nuanced process. By combining a solid theoretical foundation with meticulous experimental technique, researchers can unlock a wealth of structural information. This guide has provided a framework for understanding the core principles, interpreting spectral data, and applying these techniques in a research and development setting. The ability to confidently and accurately characterize these important molecules is a critical skill for any scientist working at the forefront of chemical and pharmaceutical innovation.

References

-

13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. Available at: [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines - ChemRxiv. Available at: [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. Available at: [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - ResearchGate. Available at: [Link]

-

NMR Spectroscopy Revolutionizes Drug Discovery. Available at: [Link]

-

NMR spectrometry analysis for drug discovery and development - News-Medical.Net. Available at: [Link]

-

Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry - Walsh Medical Media. Available at: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Interpreting Aromatic NMR Signals - YouTube. Available at: [Link]

-

The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. Available at: [Link]

-

How might you use 13C NMR spectroscopy to differentiate between t... - Pearson. Available at: [Link]

-

6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks. Available at: [Link]

-

Interpreting | OpenOChem Learn. Available at: [Link]

-

KnowItAll NMR Spectral Library Collection - Wiley Science Solutions. Available at: [Link]

-

NMR Analysis of Substituted Benz - Oregon State University. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

Does anyone know any database of NMR spectra? : r/chemistry - Reddit. Available at: [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones - PubMed. Available at: [Link]

-

NMR Guidelines for ACS Journals. Available at: [Link]

-

NMR Links and Resources | Advanced Analysis Centre - University of Guelph. Available at: [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

-

NMR Spectroscopy and Databases for the Identification of Metabolites. Available at: [Link]

-

Nuclear magnetic resonance spectra database - Wikipedia. Available at: [Link]

-

5.4: The 1H-NMR experiment - Chemistry LibreTexts. Available at: [Link]

-

(PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]

-

¹³C-NMR data of a benzophenone-derivate (already corrected with respect... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents | Request PDF - ResearchGate. Available at: [Link]

-

Substituent effects on 1H and 13C NMR chemical shifts in titanocene benzoates. Available at: [Link]

-

Benzophenone 1H-NMR, 13C-NMR and IR Spectra | PDF - Scribd. Available at: [Link]

-

Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Available at: [Link]

-

IR and H-NMR analysis of benzophenone - Chemistry Stack Exchange. Available at: [Link]

-

Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines - ResearchGate. Available at: [Link]

-

1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo - Modgraph. Available at: [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. news-medical.net [news-medical.net]

- 6. acdlabs.com [acdlabs.com]

- 7. Interpreting | OpenOChem Learn [learn.openochem.org]

- 8. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 9. m.youtube.com [m.youtube.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

IUPAC name for C₁₄H₁₀ClNO₃ ketone

An In-depth Technical Guide to a Representative C₁₄H₁₀ClNO₃ Ketone Isomer

Prepared by: Gemini, Senior Application Scientist

Abstract

The molecular formula C₁₄H₁₀ClNO₃ represents a class of substituted aromatic ketones. Due to the variety of possible substitution patterns on the aromatic rings, numerous structural isomers can exist. This technical guide focuses on a representative and plausible isomer, (4-chloro-2-methyl-5-nitrophenyl)(phenyl)methanone , to provide an in-depth analysis of its chemical characteristics. This compound belongs to the substituted benzophenone family, a class of molecules with significant applications in organic synthesis, photochemistry, and as precursors for pharmaceuticals.[1] This document provides a comprehensive overview of its nomenclature, a validated synthetic protocol via Friedel-Crafts acylation, an analysis of its physicochemical and spectroscopic properties, a discussion of its chemical reactivity, and potential applications for professionals in research and drug development.

Introduction and IUPAC Nomenclature

Aromatic ketones, characterized by a carbonyl group (C=O) bonded to two aryl groups, are fundamental structures in organic chemistry.[2] When these aryl groups are substituted, as in the case of C₁₄H₁₀ClNO₃, the resulting molecule's properties are significantly influenced by the nature and position of these substituents. The chosen model compound, (4-chloro-2-methyl-5-nitrophenyl)(phenyl)methanone, incorporates several key functional groups that dictate its chemical behavior: a ketone, a chlorinated aromatic ring, a methyl group, and a nitro group.

IUPAC Naming Convention

The systematic naming of this compound follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[3][4]

-

Identify the Parent Functional Group: The ketone group (C=O) is the principal functional group, giving the suffix "-one".

-

Identify the Parent Structure: The core structure is a ketone linking two different phenyl-based groups. When a carbonyl group is attached to two benzene rings, the parent name is "methanone".[1][5]

-

Name the Substituents: The two groups attached to the methanone carbon are a "phenyl" group and a substituted "phenyl" group.

-

Name the Substituted Ring: The second ring is a phenyl group with three substituents: a chloro group, a methyl group, and a nitro group. Numbering of this ring begins at the point of attachment to the carbonyl carbon (C1) and proceeds in the direction that gives the substituents the lowest possible locants. Following this rule, the substituents are located at positions 2 (methyl), 4 (chloro), and 5 (nitro).

-

Assemble the Name: The substituents on the second ring are listed alphabetically: "4-chloro-2-methyl-5-nitrophenyl".

Combining these parts, the full IUPAC name is (4-chloro-2-methyl-5-nitrophenyl)(phenyl)methanone .

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and established method for synthesizing diaryl ketones is the Friedel-Crafts acylation.[6][7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7]

Rationale for Synthetic Route

For the synthesis of (4-chloro-2-methyl-5-nitrophenyl)(phenyl)methanone, the logical approach is the acylation of 1-chloro-3-methyl-4-nitrobenzene with benzoyl chloride.

-

Choice of Reactants: 1-chloro-3-methyl-4-nitrobenzene serves as the substituted aromatic substrate. Benzoyl chloride is the acylating agent that introduces the benzoyl group (C₆H₅CO-).

-

Catalyst: Anhydrous aluminum chloride (AlCl₃) is the standard catalyst. It functions by coordinating with the acyl chloride to generate a highly electrophilic acylium ion ([C₆H₅CO]⁺), which is the active electrophile.[6] More than a stoichiometric amount of AlCl₃ is required because both the benzoyl chloride reactant and the ketone product form complexes with the catalyst.[2]

-

Regioselectivity: The substitution pattern on the 1-chloro-3-methyl-4-nitrobenzene ring directs the incoming electrophile. The methyl group is an ortho-, para-director, while the chloro and nitro groups are meta-directors. The position ortho to the methyl group and meta to both the chloro and nitro groups (C6) is the most sterically accessible and electronically favored site for acylation, leading to the desired product.

Synthesis Workflow Diagram

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Physicochemical and Spectroscopic Profile

The properties of the target molecule are predicted based on its structure and data from analogous substituted benzophenones.[8][9]

Predicted Physicochemical Properties

| Property | Value | Justification / Reference |

| Molecular Formula | C₁₄H₁₀ClNO₃ | - |

| Molecular Weight | 289.70 g/mol | Calculated from atomic weights. |

| Appearance | Off-white to yellow crystalline solid | Typical for nitroaromatic compounds and benzophenones.[1] |

| Melting Point | 100 - 120 °C (estimated) | Substituted benzophenones are typically solids with melting points in this range. The exact value depends on crystal packing. |

| Solubility | Insoluble in water; soluble in organic solvents like acetone, CH₂Cl₂, and THF. | The molecule is largely nonpolar, but the ketone and nitro groups provide some polarity. |

| LogP | ~3.5 (estimated) | Based on similar structures, indicating moderate lipophilicity. |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structure elucidation and confirmation.

| Technique | Expected Features |

| FT-IR (cm⁻¹) | ~1665: Strong C=O (ketone) stretch, frequency lowered by conjugation with two aryl rings.[10] ~1530 & ~1350: Strong asymmetric and symmetric N-O stretches of the nitro group. ~3100-3000: C-H stretches (aromatic). ~1600, ~1475: C=C stretches (aromatic). ~800-850: C-Cl stretch. |

| ¹H NMR (CDCl₃, δ ppm) | ~7.4-7.8 (m, 5H): Protons of the unsubstituted phenyl ring. ~7.9-8.2 (m, 2H): Protons on the substituted ring (likely two singlets or narrow doublets). ~2.5 (s, 3H): Protons of the methyl group. |

| ¹³C NMR (CDCl₃, δ ppm) | ~195: C=O (ketone) carbon. ~128-145: Aromatic carbons (12 distinct signals expected). ~20: Methyl carbon. |

| Mass Spec. (EI) | m/z 289/291: Molecular ion peak (M⁺) and M+2 peak in a ~3:1 ratio, characteristic of a monochlorinated compound. m/z 105: Fragment ion for [C₆H₅CO]⁺ (benzoyl cation). m/z 184/186: Fragment ion for [Cl(CH₃)(NO₂)C₆H₂CO]⁺. |

| UV-Vis (EtOH, nm) | ~250-260: Strong absorption band (π→π* transition).[8][9] ~330-340: Weaker absorption band (n→π* transition of the carbonyl group).[8] |

Chemical Reactivity and Potential Applications

The reactivity of (4-chloro-2-methyl-5-nitrophenyl)(phenyl)methanone is governed by its three primary functional regions: the ketone carbonyl, the nitro group, and the activated methyl group.

Key Reaction Pathways

-

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol (a benzhydrol derivative) using hydride reagents like sodium borohydride (NaBH₄). Complete reduction to a methylene group (-CH₂-) can be achieved under harsher conditions, such as the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reductions, yielding the corresponding diarylmethane.[11][12]

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂). This transformation is commonly achieved via catalytic hydrogenation (H₂, Pd/C) or using metals in acidic media (e.g., Sn, HCl).[12] This creates a versatile aniline derivative, a valuable precursor for many other compounds.

-

Oxidation of the Methyl Group: The benzylic protons of the methyl group are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) can convert the methyl group into a carboxylic acid.[12]

-

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the chloro-substituted ring towards nucleophilic aromatic substitution (SₙAr). The chlorine atom can be displaced by strong nucleophiles (e.g., alkoxides, amines) under appropriate conditions.[13]

Caption: Key Reactivity Pathways of the Core Molecule.

Potential Applications

-

Synthetic Intermediate: The multiple functional groups provide handles for diverse chemical transformations. The corresponding amino derivative (from nitro reduction) could serve as a precursor for benzodiazepines or other heterocyclic drugs, analogous to the well-known use of 2-amino-5-chlorobenzophenone.[1]

-

Photochemistry: The benzophenone core is a classic photosensitizer.[1] This substituted derivative could be investigated for applications in photopolymerization or as a photocatalyst, with the substituents tuning its photophysical properties.

-

Materials Science: Aryl ketones are building blocks for high-performance polymers like PEEK.[1] The functional groups on this molecule could be used to synthesize novel polymers with tailored properties.

Experimental Protocol: Synthesis

This protocol details the laboratory-scale synthesis of (4-chloro-2-methyl-5-nitrophenyl)(phenyl)methanone.

Materials:

-

1-chloro-3-methyl-4-nitrobenzene (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.3 eq)

-

Carbon disulfide (CS₂) or Dichloromethane (CH₂Cl₂), anhydrous

-

Concentrated HCl

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

-

Reagent Addition: Charge the flask with anhydrous aluminum chloride (1.3 eq) and anhydrous solvent (e.g., CS₂). Begin stirring to form a slurry. Add 1-chloro-3-methyl-4-nitrobenzene (1.0 eq) to the slurry.

-

Acylation: Add benzoyl chloride (1.1 eq) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0-5°C. Hydrogen chloride gas will evolve.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup (Quenching): Once the starting material is consumed, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture over a stirred mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with the reaction solvent (e.g., CH₂Cl₂).

-

Washing: Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety and Handling

-

General Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reagent Hazards:

-

Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a dry environment.

-

Benzoyl Chloride: Lachrymator and corrosive. Causes severe burns.

-

Nitroaromatic Compounds: Generally toxic and can be absorbed through the skin. Handle with care.

-

-

Reaction Hazards: The reaction evolves HCl gas, which is corrosive and toxic. The quenching step is highly exothermic and must be performed slowly and with adequate cooling.

References

-

Ibeji, C.U., Adegboyega, J., Okagu, O.D., & Adeleke, B.B. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16, 504-516. (URL: [Link])

-

Tsekhanskii, R. S. (1968). The absorption spectra of derivatives of benzophenone with acceptor and donor substituents. Journal of Applied Spectroscopy. (URL: [Link])

-

Fávaro, D. C., et al. (2020). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. (URL: [Link])

-

Lievre, C., et al. (1975). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. ResearchGate. (URL: [Link])

-

Platz, M. S. (2012). The Photochemistry of Benzophenone. ScholarWorks@BGSU. (URL: [Link])

-

Quora. (2016). What is the IUPAC name of Benzophenone? (URL: [Link])

-

Simek, J. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. California Polytechnic State University. (URL: [Link])

-

Wikipedia. (n.d.). Benzophenone. (URL: [Link])

-

YouTube. (2016). IUPAC Nomenclature of Substituted Benzenes. (URL: [Link])

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (URL: [Link])

-

PrepChem.com. (n.d.). Synthesis of Step 3: 4-Chloro-2-methyl-5-nitro-phenol. (URL: [Link])

- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. (URL: )

-

Clark, J. (n.d.). Friedel-Crafts acylation of benzene. chemguide.co.uk. (URL: [Link])

-

ResearchGate. (n.d.). Acylated products using acetylchloride and benzoylchloride. (URL: [Link])

-

Anderson, E. A., et al. (2019). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PubMed Central. (URL: [Link])

-

ResearchGate. (n.d.). Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. (URL: [Link])

- Google Patents. (n.d.).

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. (URL: [Link])

-

YouTube. (2019). reduction of aromatic ketones. (URL: [Link])

-

MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (URL: [Link])

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. (URL: [Link])

-

ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. (URL: [Link])

-

eCampusOntario Pressbooks. (n.d.). Aromatic Reactions. (URL: [Link])

-

Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. (URL: [Link])

Sources

- 1. Benzophenone - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cuyamaca.edu [cuyamaca.edu]

- 4. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 5. quora.com [quora.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scialert.net [scialert.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Aromatic Reactivity [www2.chemistry.msu.edu]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to (4-Chloro-3-nitrophenyl)(p-tolyl)methanone: Synthesis, Characterization, and Analysis

This guide provides a comprehensive technical overview of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone, a substituted benzophenone of interest in chemical research and drug discovery. We will delve into its fundamental molecular and chemical properties, a proposed synthetic pathway, and a detailed regimen for its analytical characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound.

Core Molecular and Chemical Profile

This compound is a diaryl ketone featuring a 4-chloro-3-nitrophenyl group and a p-tolyl group linked by a carbonyl moiety. The presence of electron-withdrawing groups (chloro and nitro) on one phenyl ring and an electron-donating group (methyl) on the other creates an interesting electronic asymmetry, making it a valuable scaffold for further chemical exploration.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for experimental design, including reaction stoichiometry, and for the interpretation of analytical data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀ClNO₃ | [1][2][3] |

| Molecular Weight | 275.69 g/mol | [1][2][3] |

| CAS Number | 40306-24-9 | [1][2] |

| SMILES | O=C(C1=CC=C(Cl)C(=O)=C1)C2=CC=C(C)C=C2 | [1][3] |

Proposed Synthetic Pathway: Friedel-Crafts Acylation

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in publicly available literature, a robust and logical approach is the Friedel-Crafts acylation of toluene with 4-chloro-3-nitrobenzoyl chloride. This electrophilic aromatic substitution is a cornerstone of organic synthesis for creating diaryl ketones.

The causality behind this choice lies in the high reactivity of toluene towards electrophiles and the stability of the acyl chloride as an acylating agent. The reaction is typically mediated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acyl chloride for the electrophilic attack.

Detailed Experimental Protocol

Materials:

-

Toluene

-

4-chloro-3-nitrobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.

-

Formation of the Acylium Ion Complex: Cool the suspension to 0°C in an ice bath. Dissolve 4-chloro-3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the AlCl₃ suspension via the dropping funnel. Stir the mixture at 0°C for 30 minutes to allow for the formation of the reactive acylium ion-Lewis acid complex.

-

Electrophilic Aromatic Substitution: Add toluene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly and carefully quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Neutralization and Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification